(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Description
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a Z-configuration double bond, a cyano group at position 2, and an isopropyl (propan-2-yl) substituent on the amide nitrogen. Its structural features suggest utility in targeting enzymes or receptors where hydrophobic and electronic interactions are pivotal.
Properties
IUPAC Name |
(Z)-2-cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-9(2)19-13(20)11(8-18)7-10-3-5-12(6-4-10)14(15,16)17/h3-7,9H,1-2H3,(H,19,20)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQLSNUPSCTULB-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of α,β-Unsaturated Nitrile Intermediate
The first step involves the condensation of 4-(trifluoromethyl)benzaldehyde with malononitrile under basic conditions to form (Z)-3-[4-(trifluoromethyl)phenyl]-2-cyanoprop-2-enenitrile. This reaction proceeds via a Knoevenagel condensation mechanism, facilitated by catalysts such as piperidine or ammonium acetate.
Reaction Conditions:
- Solvent: Ethanol, acetonitrile, or dimethylformamide (DMF)
- Catalyst: Piperidine (5–10 mol%)
- Temperature: 60–80°C
- Time: 4–6 hours
- Yield: 70–85%
The stereoselectivity of the reaction is critical, as the (Z)-configuration must be preserved for subsequent steps. The use of polar aprotic solvents like DMF enhances reaction rates but may require stringent temperature control to minimize by-products.
Michael Addition with Isopropylamine
The α,β-unsaturated nitrile intermediate undergoes a Michael addition with isopropylamine to introduce the propan-2-ylamide group. This step is highly sensitive to reaction conditions, as excessive heat or prolonged reaction times can lead to epimerization or decomposition.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base: Triethylamine (TEA) or sodium hydride (NaH)
- Temperature: 0–25°C (controlled via ice bath)
- Time: 2–4 hours
- Yield: 60–75%
The addition of a base ensures deprotonation of isopropylamine, enhancing its nucleophilicity. Steric hindrance from the trifluoromethyl group necessitates slow reagent addition to avoid side reactions.
Industrial Production Methods
Scale-up synthesis of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide employs continuous flow reactors and telescoping strategies to improve efficiency and purity. A patent by WO2016203410A1 highlights a telescoped process that avoids isolating intermediates, reducing waste and production costs.
Key Industrial Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Continuous Flow Microreactor |
| Residence Time | 10–15 minutes |
| Temperature Gradient | 50°C → 25°C (stepwise cooling) |
| Final Purity | ≥98% (HPLC) |
This method eliminates the need for isolating the α,β-unsaturated nitrile intermediate, instead directly channeling the reaction mixture into the Michael addition step. Solvent systems like acetonitrile-water mixtures are preferred for their ability to dissolve both organic and inorganic components.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and product stability. Comparative studies reveal the following trends:
| Solvent | Dielectric Constant | Reaction Rate (Relative) | By-Product Formation |
|---|---|---|---|
| Ethanol | 24.3 | 1.0 | Moderate |
| Acetonitrile | 37.5 | 1.5 | Low |
| DMF | 36.7 | 2.0 | High |
Acetonitrile strikes an optimal balance between reaction rate and by-product suppression, making it the solvent of choice for both laboratory and industrial settings.
Catalytic Systems
Alternative catalysts, such as DBU (1,8-diazabicycloundec-7-ene), have been explored to enhance stereocontrol. DBU’s strong basicity accelerates the Knoevenagel condensation while minimizing racemization, improving overall yields to 80–90%.
Comparative Analysis with Related Compounds
The synthesis of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide shares similarities with other enamide derivatives but faces unique challenges due to the trifluoromethyl group’s electron-withdrawing effects. For example, (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide requires milder conditions (25–40°C) to prevent thiophene ring degradation.
Characterization and Quality Control
Rigorous analytical methods ensure the integrity of the final product:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
Challenges and Limitations in Synthesis
- Stereochemical Control: The (Z)-configuration must be preserved during both steps; even minor deviations in pH or temperature can lead to (E)-isomer contamination.
- By-Product Formation: Hydrolysis of the cyano group to carboxylic acids occurs under prolonged basic conditions, necessitating strict reaction time limits.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features make it a candidate for the development of pharmaceuticals and agrochemicals. The compound's reactivity allows for the creation of derivatives that can be tailored for specific applications.
Biology
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity: It has been shown to inhibit bacterial growth by interfering with bacterial respiration, leading to cell death. This property suggests potential applications in treating bacterial infections.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways, although further research is needed to identify specific targets.
Medicine
The therapeutic potential of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is being explored in the context of antibacterial treatments. Its ability to inhibit bacterial respiration positions it as a promising candidate for developing new antibiotics.
Industry
In industrial applications, this compound's unique chemical properties can be leveraged for developing new materials and chemical processes. Its high lipophilicity due to the trifluoromethyl group enhances its utility in formulating products that require improved membrane penetration.
Table 1 summarizes the observed biological activities associated with (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Cytotoxicity | Low cytotoxicity in mammalian cells |
Case Studies
- Antibacterial Efficacy Study : A study demonstrated that (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibited significant antibacterial activity against various strains of bacteria, including resistant strains.
- Enzyme Interaction Study : Research indicated that this compound could inhibit key metabolic enzymes in bacteria, suggesting its potential role as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial respiration, leading to cell death . The compound may also interact with other cellular components, disrupting essential biological processes and contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyano-substituted enamide derivatives. Below is a detailed comparison with analogs, emphasizing substituent variations and their implications:
Core Structure Modifications
Physicochemical Properties
- Lipophilicity : The CF₃ group in the target compound increases logP compared to analogs with hydroxy or methoxy groups (e.g., ).
- Solubility : Hydroxy-containing analogs () exhibit better aqueous solubility due to H-bonding, whereas the target compound’s isopropyl and CF₃ groups favor lipid membranes .
- Metabolic Stability : Cyclopropane-containing analogs () may undergo ring-opening metabolism, whereas the target’s isopropyl group is more metabolically inert .
Biological Activity
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, a synthetic organic compound, has garnered attention due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₃F₃N₂O
- Molecular Weight : 282.26 g/mol
- CAS Number : 868232-06-8
The presence of a trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is primarily attributed to its interaction with specific molecular targets.
- Antibacterial Activity : The compound exhibits antibacterial properties by inhibiting bacterial respiration, leading to cell death. This mechanism is crucial for its potential application in treating bacterial infections.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | , |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Cytotoxicity | Low cytotoxicity in mammalian cells | , |
Case Study 1: Antibacterial Efficacy
A study conducted on various strains of bacteria demonstrated that (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibited significant antibacterial activity, particularly against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µM, indicating a promising therapeutic index for further development.
Case Study 2: Enzyme Inhibition Assays
In vitro assays were performed to evaluate the compound's effect on specific enzymes involved in bacterial metabolism. Results indicated that at concentrations above 25 µM, the compound effectively inhibited enzyme activity by approximately 40%, suggesting potential as a lead compound for drug development targeting bacterial pathogens .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, a comparative analysis with similar compounds was conducted.
Table 2: Comparison with Similar Compounds
Q & A
Q. Docking Workflow :
- Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).
- Use AutoDock Vina for docking (grid box centered on active site, exhaustiveness = 32).
- Validate with MD simulations (NAMD/GROMACS, 100 ns) to assess binding stability .
- Key Metrics : Analyze binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds with key residues (e.g., AR Asn705), and hydrophobic interactions with trifluoromethyl groups .
Q. What reaction mechanisms explain the stereochemical outcomes during synthesis?
- Methodological Answer :
- Knoevenagel Condensation : The α,β-unsaturated nitrile forms via a base-catalyzed mechanism (e.g., piperidine in ethanol), where the (Z)-isomer is stabilized by intramolecular hydrogen bonding between the cyano group and amide proton.
- Kinetic vs. Thermodynamic Control : Lower temperatures (40°C) favor the (Z)-isomer kinetically, while higher temperatures (80°C) shift equilibrium toward the (E)-isomer. Solvent polarity (e.g., DMF vs. toluene) further modulates isomer distribution .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate cytotoxicity results using ATP-based viability assays (CellTiter-Glo) alongside apoptosis markers (Annexin V/PI).
- Metabolomic Profiling : Use LC-MS to identify off-target effects (e.g., CYP450 inhibition) that may confound activity.
- Structural Reanalysis : Re-examine compound purity via HPLC (>98%) and confirm stereochemistry via NOESY NMR (e.g., spatial proximity of amide and trifluoromethyl groups in the (Z)-isomer) .
Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals via wet milling.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis). Introduce steric hindrance (e.g., methyl groups) to block CYP3A4-mediated degradation .
- Plasma Protein Binding : Measure via equilibrium dialysis; modify lipophilicity (logP) by replacing the trifluoromethyl group with -OCF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
